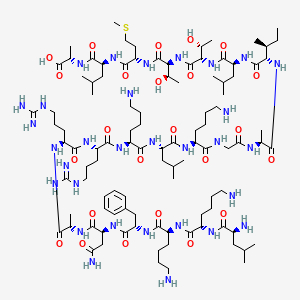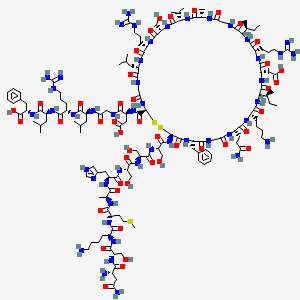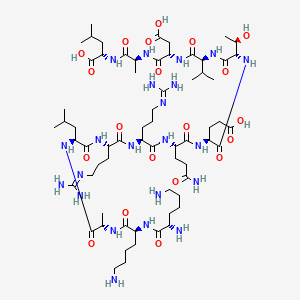
Tfa-VAL-TYR-VAL-OH
Übersicht
Beschreibung
Tfa-VAL-TYR-VAL-OH, also known as Trifluoroacetyl Tripeptide-2, is an active tripeptide derived from elastase inhibitor . It has excellent emulsifying, dispersing, antistatic, spreading, and wetting abilities, avoiding residual substances that are naturally harmful to the skin .
Synthesis Analysis
Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA or acetate is also used during reversed-phase HPLC purification of peptides . The cleavage and deprotection of peptides after Fmoc Synthesis is a crucial step in peptide synthesis .Chemical Reactions Analysis
TFA is manufactured using acetate and fluoride as precursors, and residual levels of these compounds may be present whenever TFA is used . The cleavage and deprotection of peptides after Fmoc Synthesis is a chemical reaction in which bonds are irreversibly broken .Physical And Chemical Properties Analysis
This compound has a molecular weight of 475.46 and a predicted density of 1.299±0.06 g/cm3 . Its predicted boiling point is 755.4±60.0 °C . More detailed physical and chemical properties analysis information was not found in the search results.Wissenschaftliche Forschungsanwendungen
Overview of Applications
The compound "Tfa-VAL-TYR-VAL-OH" is a sequence of amino acids, often related to peptides and proteins. While the specific applications for this exact sequence are not detailed in the available literature, research on similar compounds, particularly those involving trans fatty acids (TFAs), provides insights into the broader context of their applications in scientific research. Here's a synthesis of the relevant information:
Food Industry and Nutritional Research :
- TFAs like "this compound" have been extensively studied in the context of food science. Research has focused on understanding their presence in food products, primarily due to their implications for human health. For instance, analyses of TFA content in foods have been a significant area of study, considering the low cost of partially hydrogenated vegetable oils and their role in extending the shelf-life of products (Albuquerque et al., 2011).
Health and Disease Research :
- The impact of TFAs on cardiovascular health and diseases such as coronary heart disease (CHD) has been a primary focus. Consumption of TFAs from partially hydrogenated oils has been shown to affect multiple cardiovascular risk factors negatively, contributing significantly to increased CHD events (Mozaffarian et al., 2009).
- Additionally, the role of TFAs in metabolic disorders such as insulin resistance and type 2 diabetes has been explored. While there is some evidence from observational and experimental studies supporting the hypothesis that high intakes of TFAs may increase the risk for type 2 diabetes, the conclusions are not definitive, calling for more research in this area (Odegaard & Pereira, 2006).
Analytical Methods in Food Science :
- Advances in analytical methods for assessing the quality and safety of fats and oils, including the determination of TFA content, have been a significant area of research. Techniques like Fourier transform infrared (FTIR) spectroscopy have shown potential in analyzing fats and oils, offering a rapid and easy-to-use method for quality parameter evaluation, including the detection of TFAs (Li et al., 2018).
Policy and Public Health :
- The health risks posed by TFAs have led to policy initiatives and regulatory measures aimed at reducing their consumption. Research in this domain has included analyzing the effectiveness of various interventions, from food labeling and individual dietary counseling to legislation mandating the reformulation of food products to reduce TFA content (Hyseni et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
In the field of cosmetics, the spectrum of peptides is continuously growing . Trifluoroacetyl-tripeptide-2 has been evaluated in in vivo split face studies for its anti-wrinkle and anti-sagging effects . More research is needed to uncover new knowledge on how peptides like Tfa-VAL-TYR-VAL-OH can improve the skin .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]amino]propanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28F3N3O6/c1-10(2)15(27-20(33)21(22,23)24)18(30)25-14(9-12-5-7-13(28)8-6-12)17(29)26-16(11(3)4)19(31)32/h5-8,10-11,14-16,28H,9H2,1-4H3,(H,25,30)(H,26,29)(H,27,33)(H,31,32)/t14-,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVSLMGBKQKUAV-JYJNAYRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28F3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64577-63-5 | |
| Record name | Trifluoroacetyl tripeptide-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064577635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIFLUOROACETYL TRIPEPTIDE-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6WT9V3SGO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









